2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
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Overview
Description
2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of β-hydroxy amides with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using reagents like manganese dioxide . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions involving cyclopropylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles . This method improves safety and efficiency compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyrazoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure, such as 2,5-disubstituted oxazoles.
Pyrazoles: Compounds with a similar pyrazole ring structure, such as trisubstituted pyrazoles.
Uniqueness
2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid is unique due to its fused ring structure, which combines the properties of both oxazole and pyrazole rings. This fusion enhances its potential biological activities and makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H14N2O4 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(cyclopropylmethoxymethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)9-3-10-13(12-9)4-8(17-10)6-16-5-7-1-2-7/h3,7-8H,1-2,4-6H2,(H,14,15) |
InChI Key |
OYQHCBWASQHOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCC2CN3C(=CC(=N3)C(=O)O)O2 |
Origin of Product |
United States |
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